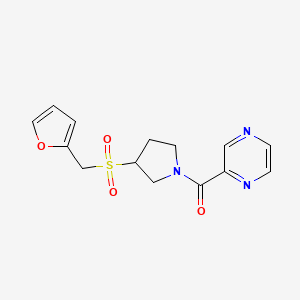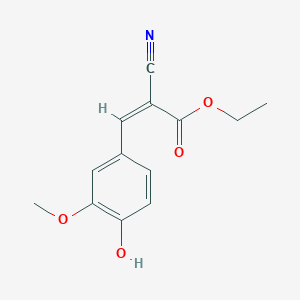
Methyl 2-amino-3-(benzofuran-2-yl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(benzofuran-2-yl)propanoate hydrochloride, also known as MBP, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been developed as a potential drug candidate for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of Methyl 2-amino-3-(benzofuran-2-yl)propanoate hydrochloride is not fully understood. However, it has been suggested that Methyl 2-amino-3-(benzofuran-2-yl)propanoate hydrochloride may act as an agonist for the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This may explain its anxiolytic and analgesic effects. Methyl 2-amino-3-(benzofuran-2-yl)propanoate hydrochloride has also been shown to inhibit the activity of various enzymes that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
Methyl 2-amino-3-(benzofuran-2-yl)propanoate hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, Methyl 2-amino-3-(benzofuran-2-yl)propanoate hydrochloride has been shown to improve cognitive function and reduce anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 2-amino-3-(benzofuran-2-yl)propanoate hydrochloride in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one of the main limitations of using Methyl 2-amino-3-(benzofuran-2-yl)propanoate hydrochloride is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on Methyl 2-amino-3-(benzofuran-2-yl)propanoate hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Further research is also needed to fully understand the mechanism of action of Methyl 2-amino-3-(benzofuran-2-yl)propanoate hydrochloride and its potential side effects.
Conclusion
In conclusion, Methyl 2-amino-3-(benzofuran-2-yl)propanoate hydrochloride is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. While there are still many unanswered questions about its mechanism of action and potential side effects, Methyl 2-amino-3-(benzofuran-2-yl)propanoate hydrochloride holds great promise as a potential drug candidate for the treatment of various diseases.
Métodos De Síntesis
Methyl 2-amino-3-(benzofuran-2-yl)propanoate hydrochloride is synthesized through a multistep process that involves the condensation of 2-benzofuran carboxaldehyde and glycine methyl ester hydrochloride. The resulting product is then treated with hydrogen chloride to form the hydrochloride salt of Methyl 2-amino-3-(benzofuran-2-yl)propanoate hydrochloride. This synthesis method has been optimized to produce high yields of pure Methyl 2-amino-3-(benzofuran-2-yl)propanoate hydrochloride.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(benzofuran-2-yl)propanoate hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. Methyl 2-amino-3-(benzofuran-2-yl)propanoate hydrochloride has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use as an analgesic and anti-anxiety agent.
Propiedades
IUPAC Name |
methyl 2-amino-3-(1-benzofuran-2-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3.ClH/c1-15-12(14)10(13)7-9-6-8-4-2-3-5-11(8)16-9;/h2-6,10H,7,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVODNQBDRCKAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC2=CC=CC=C2O1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(1-benzofuran-2-yl)propanoate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2939269.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2939270.png)


![9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2939275.png)

![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939279.png)
![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2939283.png)



![3-methoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2939287.png)
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2939288.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide](/img/structure/B2939290.png)